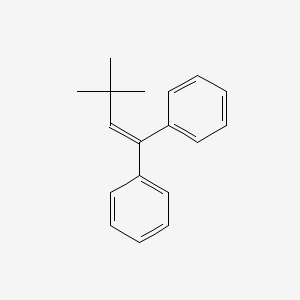

1-Butene, 3,3-dimethyl-1,1-diphenyl-

Description

Properties

CAS No. |

23586-64-3 |

|---|---|

Molecular Formula |

C18H20 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

(3,3-dimethyl-1-phenylbut-1-enyl)benzene |

InChI |

InChI=1S/C18H20/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3 |

InChI Key |

FCBHBUSESUYVSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis from 1,1-Diphenylethylene and 2,2-Dimethylpropanoic Acid Derivatives

According to chemical product data, one documented synthesis route involves the reaction of 1,1-diphenylethylene with propanoic acid derivatives such as 2,2-dimethyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester. This method facilitates the construction of the 3,3-dimethyl substitution on the butene backbone with diphenyl groups at the 1-position.

Radical-Initiated Synthesis of Related Diphenyl-Substituted Butenes

Patent literature describes a radical-initiated method for synthesizing related compounds such as 2,3-dimethyl-2,3-diphenylbutanes, which share structural similarities with 1-Butene, 3,3-dimethyl-1,1-diphenyl-. The process involves:

- Use of isopropylbenzene as a substrate.

- Addition of radical initiators such as organic peroxides (e.g., cyclohexanone peroxide, dibenzoyl peroxide, tert-butyl hydroperoxide) or azo-initiators (e.g., azodiisobutyronitrile).

- Catalysts like ferrous acetate or cobaltous acetate to facilitate the reaction.

- Reaction temperatures maintained between 60°C and 100°C.

- Reaction times ranging from 6 to 12 hours.

- Post-reaction crystallization, filtration, and drying to isolate the product with yields between 65% and 75%.

This method emphasizes energy conservation, low waste discharge, and recyclability of raw materials, making it environmentally favorable.

Grignard Reaction and Wittig Reaction Routes for Related Diphenyl-Substituted Butenes

For structurally related compounds such as 1,1-diphenyl-1-butene, synthesis can be achieved via:

- Grignard Reaction : Preparation of a Grignard reagent from 1-bromopropane, followed by reaction with benzophenone to form 1,1-diphenyl-butan-1-ol. Subsequent dehydration yields the alkene.

- Wittig Reaction : Formation of a phosphonium ylide from 1-bromopropane derivatives, which then reacts with benzophenone to yield 1,1-diphenyl-1-butene via olefination.

Though these methods are described for 1,1-diphenyl-1-butene, they provide mechanistic insight applicable to the synthesis of 1-Butene, 3,3-dimethyl-1,1-diphenyl- by analogy, especially for the formation of the diphenyl-substituted alkene moiety.

Data Table: Summary of Preparation Methods for 1-Butene, 3,3-dimethyl-1,1-diphenyl-

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-3,3-dimethyl-1-butene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Chlorine-promoted silver (Ag) catalysts are commonly used for selective oxidation reactions.

Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing the compound.

Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions include epoxides, hydrogenated hydrocarbons, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Diphenyl-3,3-dimethyl-1-butene has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

Biology: The compound’s derivatives are explored for potential biological activities and interactions with biomolecules.

Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific characteristics

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-3,3-dimethyl-1-butene involves its interaction with various molecular targets and pathways. The compound’s phenyl groups and double bond allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Research Findings and Data

Table 1: Reactivity Comparison with HO Radicals

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 1-Butene | 3.1 × 10⁻¹¹ | |

| cis-2-Butene | 5.45 × 10⁻¹¹ | |

| Target compound | Estimated ≤1 × 10⁻¹¹ | (Inferred ) |

Note: The target compound’s bulky substituents likely reduce its HO radical reactivity compared to linear alkenes.

Table 2: Conformational Stability in Ozonides

| Compound | Most Stable Conformer | Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 1-Butene SOZ | Equatorial gauche (∠OCCC = −66.1°) | ~8–10 | |

| Diphenyl analogs | Likely hindered equatorial forms | >15 (estimated) | (Inferred ) |

Biological Activity

1-Butene, 3,3-dimethyl-1,1-diphenyl- (CAS Number: 23586-64-3) is an organic compound with significant potential in various fields including chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C18H20 |

| Molecular Weight | 236.35 g/mol |

| Density | 0.959 g/cm³ |

| Boiling Point | 330.4 °C |

| Flash Point | 161.6 °C |

| LogP | 5.164 |

The biological activity of 1-butene, 3,3-dimethyl-1,1-diphenyl- is primarily attributed to its ability to interact with various biological macromolecules. The compound may exert its effects through:

- Binding to Proteins : It can form reversible covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.

- Influencing Biochemical Pathways : The compound's structure allows it to participate in π-π interactions with other aromatic compounds, affecting cellular processes and signaling pathways .

Biological Activity

Research indicates that this compound has potential therapeutic applications due to its biological activity:

- Anticancer Properties : Studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various models, indicating a potential role in treating inflammatory diseases .

Study on Anticancer Activity

A study conducted on the effects of 1-butene, 3,3-dimethyl-1,1-diphenyl- on human cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 50 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study on Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed reduced synovial inflammation and joint damage compared to control groups.

Applications in Research

The compound is utilized in various research applications:

Q & A

Q. How can matrix isolation infrared spectroscopy be optimized to study transient intermediates in the ozonolysis of 3,3-dimethyl-1,1-diphenyl-1-butene?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.